molecular formula C10H14Br2O B515106 (1R)-3,3-Dibromocamphor

(1R)-3,3-Dibromocamphor

Cat. No.: B515106
M. Wt: 310.03g/mol
InChI Key: OFAQZCPBQBALHS-UHFFFAOYSA-N
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Description

Historical Context and Significance in Organic Chemistry

The study of camphor (B46023) and its derivatives has been a cornerstone of organic chemistry for over a century, providing a rich playground for the investigation of molecular rearrangements and stereochemistry. escholarship.org The inherent chirality and rigid [2.2.1] bicyclic structure of the camphor skeleton make it an ideal starting material for the synthesis of other chiral molecules. escholarship.orgresearchgate.net Within this context, (1R)-3,3-Dibromocamphor emerged as a key intermediate.

Historically, research on camphor derivatives was driven by the need to functionalize the otherwise unreactive C-H bonds of the camphor framework. escholarship.org Early work in the mid-20th century focused on utilizing classical rearrangement reactions under strongly acidic conditions to introduce functional groups at various positions. escholarship.org The synthesis of this compound is achieved through the α-bromination of 3-bromocamphor (B185472), itself derived from camphor. escholarship.org This geminal dibromo-substituted ketone proved to be a crucial substrate in studies aimed at functionalizing the C8 and C9 methyl groups of the camphor skeleton through carefully orchestrated Wagner-Meerwein rearrangements. escholarship.orgcdnsciencepub.com These investigations have been instrumental in expanding the utility of camphor as a chiral building block in the enantiospecific synthesis of complex natural products. cdnsciencepub.com

Nomenclature and Structural Features in Research Literature

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is (1R,4S)-3,3-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one . ndclist.comnih.gov This name precisely describes the molecule's structure, including its parent bicyclic system, substituents, and stereochemistry. The "(1R,4S)" designation specifies the absolute configuration at the chiral centers of the bicyclic framework.

Key Structural Features:

Bicyclic System: The core of the molecule is a bicyclo[2.2.1]heptane skeleton, a rigid and sterically demanding structure. iupac.org

Carbonyl Group: A ketone functional group is located at the C2 position.

Geminal Dibromide: Two bromine atoms are attached to the C3 position, adjacent to the carbonyl group. escholarship.org

Methyl Groups: The molecule possesses three methyl groups, one at C1 and two at C7. ndclist.com

Chirality: The presence of chiral centers makes it an optically active compound. nih.gov

The structural rigidity of the camphor framework is a defining characteristic, influencing the stereochemical outcome of reactions. researchgate.net The specific arrangement of atoms in this compound has been elucidated through various spectroscopic techniques and X-ray crystallography. cdnsciencepub.comscielo.org.za

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC10H14Br2O nih.gov
Molecular Weight310.03 g/mol nih.gov
IUPAC Name(1R,4S)-3,3-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one nih.gov
CAS Number514-12-5 nih.gov

Overview of Research Trajectories and Key Academic Contributions

Research involving this compound has largely followed a trajectory aimed at leveraging its unique structure for synthetic and mechanistic purposes. A significant body of work has focused on its use as a precursor for the synthesis of other functionalized camphor derivatives.

A pivotal contribution came from the work of Money and coworkers, who in 1975, disclosed a synthesis of 8-bromocamphor using this compound. escholarship.org This research demonstrated that the presence of the two bromine atoms at the C3 position could direct rearrangement pathways to achieve functionalization at the C8 position. escholarship.orgcdnsciencepub.com This was a significant advancement, as it provided a route to a synthetically useful chiral intermediate. cdnsciencepub.com

Further mechanistic studies have investigated the intricate details of the rearrangements involving this compound. cdnsciencepub.comgrafiati.com These studies have provided evidence for the occurrence of specific types of methyl shifts, such as the 3,2-endo-methyl shift, during the bromination of this compound under certain conditions. cdnsciencepub.comgrafiati.com The formation of various byproducts during these reactions has also been a subject of detailed investigation, leading to a deeper understanding of the complex reaction pathways. scielo.org.zaresearchgate.net

More recent research has continued to explore the utility of camphor derivatives, including those accessible from this compound, in asymmetric synthesis. researchgate.netresearchgate.net The rigid camphor skeleton serves as a chiral auxiliary, controlling the stereoselectivity of reactions. researchgate.net For instance, derivatives of this compound have been used in the synthesis of chiral ligands for asymmetric catalysis and as starting materials for the synthesis of complex natural products like longifolene. cdnsciencepub.comresearchgate.net

Table 2: Key Research Findings Involving this compound
YearContributionSignificance
1975Synthesis of 8-bromocamphor from this compound. escholarship.orgDemonstrated a method for C8-functionalization of the camphor skeleton. escholarship.org
1990Mechanistic studies on the C(8)-bromination of 3,3-dibromocamphor. cdnsciencepub.comgrafiati.comProvided evidence for a 3,2-endo-methyl shift during the rearrangement. cdnsciencepub.comgrafiati.com
1976Investigation of byproducts from the bromination of (+)-3,3-dibromocamphor. researchgate.netRationalized the formation of various rearranged products through a general mechanistic scheme. researchgate.net
1988Use in the enantiospecific synthesis of longiborneol (B1213909) and longifolene. cdnsciencepub.comHighlighted its role as a key chiral starting material in natural product synthesis. cdnsciencepub.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14Br2O

Molecular Weight

310.03g/mol

IUPAC Name

3,3-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H14Br2O/c1-8(2)6-4-5-9(8,3)7(13)10(6,11)12/h6H,4-5H2,1-3H3

InChI Key

OFAQZCPBQBALHS-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(=O)C2(Br)Br)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2(Br)Br)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Regiospecific Bromination of Camphor (B46023) and Derivatives to Yield (1R)-3,3-Dibromocamphor

The synthesis of this compound is primarily achieved through the regiospecific bromination of camphor or its derivatives. This process involves the selective introduction of two bromine atoms at the C3 position of the camphor scaffold.

Catalytic Bromination Processes

Catalytic methods are employed to enhance the efficiency and selectivity of the bromination of camphor. While various catalysts can be used, the reaction is often facilitated by the presence of an acid. For instance, the use of chlorosulfonic acid in conjunction with bromine has been shown to effect the C9-bromination of camphor, demonstrating the role of acidic catalysts in directing the position of halogenation. researchgate.net More recent approaches have explored the use of iron-based catalysts, such as Fe-porphyrins, for the continuous bromination and subsequent oxidation of camphor. researchgate.nettandfonline.com The use of ammonium (B1175870) metavanadate (AMV) as a catalyst has also been reported, where the vanadium(V) species oxidizes bromide to the bromonium ion, which then attacks the camphor molecule. rasayanjournal.co.in

Halogenation Agents and Conditions

A variety of halogenating agents and reaction conditions are utilized for the synthesis of brominated camphor derivatives. Molecular bromine (Br₂) is a common brominating agent, often used in solvents like acetic acid. cdnsciencepub.com The reaction can be driven by heating the mixture. cdnsciencepub.com For the synthesis of 3,3-dibromocamphor, camphor can be treated with bromine in the presence of hydrogen bromide in acetic acid at elevated temperatures. cdnsciencepub.com

Other N-bromo compounds, such as N-bromosuccinimide (NBS), N-bromophthalimide (NBP), and N-bromoacetamide (NBA), have been used as halogenating agents, sometimes in ultrasonically assisted reactions to accelerate the process. rasayanjournal.co.in The combination of potassium bromate (B103136) (KBrO₃) and sulfuric acid in acetic acid is another effective system for achieving high yields of brominated camphor derivatives under controlled temperatures. vulcanchem.com The choice of reagent and conditions can influence the regioselectivity of the bromination, leading to various brominated camphor products. rasayanjournal.co.incdnsciencepub.comvulcanchem.com

Table 1: Halogenation Agents and Conditions for Camphor Bromination
Halogenating Agent/SystemConditionsPrimary Product(s)Reference
Bromine (Br₂) / Hydrogen Bromide (HBr)Acetic acid, 100°C3,3-Dibromocamphor cdnsciencepub.com
N-Bromosuccinimide (NBS) / KBrUltrasonication, acid-free3-Bromocamphor (B185472) rasayanjournal.co.in
Potassium Bromate (KBrO₃) / Sulfuric Acid (H₂SO₄)Acetic acid, 40–60°CBrominated camphor derivatives vulcanchem.com
Bromine (Br₂) / Chlorosulfonic Acid-9-Bromocamphor (B1239878) researchgate.net

Functionalization and Derivatization Strategies Utilizing this compound

This compound is a versatile substrate for a range of chemical transformations, allowing for the introduction of new functional groups and the synthesis of diverse derivatives. ontosight.ai These transformations primarily involve reactions at the bromine-substituted carbon and the adjacent carbonyl group.

Oxidation Reactions and Derived Products

The oxidation of camphor derivatives is a key strategy for producing compounds like camphorquinone. While camphor itself can be oxidized, the presence of bromine at the C3 position influences the reactivity. For instance, the oxidation of 3-bromocamphor can be achieved using various oxidizing agents. researchgate.nettandfonline.com Advanced oxidation processes, which generate highly reactive hydroxyl radicals, can also be employed for the oxidation of organic compounds. kirj.ee The Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, is a mild method for oxidizing alcohols to aldehydes or ketones. harvard.edu Other chromium-based reagents like Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC) are also effective for the oxidation of primary and secondary alcohols. vanderbilt.edu

Reduction Reactions and Derived Products

The carbonyl group and the carbon-bromine bonds in this compound can be targeted in reduction reactions to yield a variety of products. Catalytic hydrogenation can be used to remove the bromine atoms, regenerating camphor. vulcanchem.com Metal hydrides, such as lithium aluminum hydride, are powerful reducing agents capable of reducing carbonyls to alcohols. The Meerwein-Ponndorf-Verley reduction offers a method for reducing ketones and aldehydes to alcohols using aluminum isopropoxide. Specific deoxygenation reactions, like the Barton-McCombie reaction, can remove hydroxyl groups. nrochemistry.com In the context of 3,3,8-tribromocamphor, reduction with zinc dust in acetic acid is a key step in the synthesis of 8-bromocamphor. scielo.org.za

Reactions with Organometallic Reagents

The reactivity of polyhalogenated camphor derivatives with organometallic reagents often leads to complex molecular rearrangements and the formation of novel bicyclic systems. While specific studies on this compound are not extensively detailed, the reactions of structurally similar polybrominated camphors provide significant insight into the expected chemical behavior. For instance, the reaction of 8,10-dibromocamphor with Grignard and organolithium reagents has been shown to yield substituted 1-methyl-2-methylenebicyclo[3.2.0]heptanes. researchgate.net This transformation is proposed to occur via a pathway involving either initial nucleophilic addition to the carbonyl group or α-deprotonation to form an enolate anion, followed by intramolecular alkylation and Grob fragmentation. researchgate.net

Organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles and strong bases. libretexts.orglibretexts.org Their reaction with carbonyl compounds typically involves the nucleophilic attack of the carbanionic carbon on the electrophilic carbonyl carbon. libretexts.orglibretexts.org In the case of sterically hindered or complex substrates like camphor derivatives, the reaction pathway can be influenced by factors such as the nature of the organometallic reagent, the solvent, and the specific substitution pattern of the camphor framework. researchgate.netmmcmodinagar.ac.in The reaction of organometallic reagents with multifunctional compounds like dibromocamphor can lead to addition, elimination, and rearrangement reactions, sometimes resulting in unexpected skeletal transformations. researchgate.netmsu.ru

Table 1: Reactions of Brominated Camphor Derivatives with Organometallic Reagents This table is generated based on available data and may not be exhaustive.

Brominated Camphor Derivative Organometallic Reagent Major Product(s) Reference(s)
8,10-Dibromocamphor Grignard Reagents (e.g., MeMgI, PhMgBr) Substituted 1-methyl-2-methylenebicyclo[3.2.0]heptanes researchgate.net
8,10-Dibromocamphor Organolithium Reagents (e.g., n-BuLi, PhLi) Substituted 1-methyl-2-methylenebicyclo[3.2.0]heptanes researchgate.net

Preparation of Advanced Camphor Derivatives via this compound as Precursor

This compound serves as a valuable precursor for the synthesis of a variety of more complex camphor derivatives. Its gem-dibromo functionality at the C3 position allows for selective chemical transformations to introduce further functionality or to induce specific rearrangements, leading to advanced intermediates for natural product synthesis and materials science.

A significant application of this compound is in the regiospecific synthesis of (+)-8-bromocamphor. A well-established method involves the bromination of 3,3-dibromocamphor to produce (+)-3,3,8-tribromocamphor. rsc.orgscielo.org.za This intermediate is then subjected to a selective debromination reaction, typically using zinc dust in acetic acid, which removes the two bromine atoms at the C3 position to yield (+)-8-bromocamphor. rsc.orgscielo.org.za This multi-step process provides a reliable route to 8-bromocamphor, a key intermediate for the synthesis of various terpenoids and other chiral molecules. rsc.orgcdnsciencepub.com

The synthesis of analogues can also be achieved through variations of this methodology. For example, starting from (+)-3-endo-bromocamphor, a sequence involving bromination can lead to the formation of (+)-3,3,8-tribromocamphor, which is then converted to (+)-8-bromocamphor. scielo.org.za During the zinc-mediated reduction of (+)-3,3,8-tribromocamphor, a minor by-product, 3,3,4-trimethyl-1,7-dibromonorbornane-2-one, has been isolated and characterized, highlighting the potential for skeletal rearrangements under these reaction conditions. scielo.org.za

Table 2: Synthesis of 8-Bromocamphor from this compound This table is generated based on available data and may not be exhaustive.

Starting Material Reagents Intermediate(s) Final Product Reference(s)
This compound 1. Bromine (+)-3,3,8-Tribromocamphor (+)-8-Bromocamphor rsc.org
2. Zinc, Acetic Acid
(+)-3-endo-Bromocamphor Bromination sequence (+)-3,3,8-Tribromocamphor (+)-8-Bromocamphor scielo.org.za
followed by Zn/AcOH

The camphor framework allows for the introduction of multiple bromine atoms at various positions, and this compound is a key starting point for accessing these polybrominated derivatives. Further bromination of 3,3-dibromocamphor under specific conditions can lead to the formation of tribrominated species. For example, the bromination of 3,3-dibromocamphor can yield 3,3,8-tribromocamphor, as mentioned in the synthesis of 8-bromocamphor. rsc.org

Furthermore, other polybrominated derivatives can be synthesized from related bromocamphor compounds. For instance, the treatment of (+)-3,9-dibromocamphor with bromine in chlorosulfonic acid results in the formation of (+)-3,9,10-tribromocamphor. cdnsciencepub.com Subsequent selective debromination of this tribromo derivative with zinc and acetic acid provides (+)-9,10-dibromocamphor. cdnsciencepub.com Similarly, (+)-3,8-dibromocamphor can be converted to (+)-3,8,10-tribromocamphor, which upon selective debromination yields 8,10-dibromocamphor. cdnsciencepub.com These methods demonstrate the utility of sequential bromination and selective debromination reactions in the synthesis of a range of polybrominated camphor derivatives with specific substitution patterns.

Table 3: Synthesis of Polybrominated Camphor Derivatives This table is generated based on available data and may not be exhaustive.

Starting Material Reagents Product Reference(s)
This compound Bromine (+)-3,3,8-Tribromocamphor rsc.org
(+)-3,9-Dibromocamphor Bromine, Chlorosulfonic Acid (+)-3,9,10-Tribromocamphor cdnsciencepub.com
(+)-3,8-Dibromocamphor Bromine, Acetic Acid (+)-3,8-Dibromocamphor cdnsciencepub.com

The stereoselective alkylation of camphor and its derivatives at the C3 position is a reaction of significant synthetic interest. Studies on the methylation of brominated camphor systems have revealed interesting stereochemical outcomes. Contrary to what might be expected, the kinetic methylation of 9-bromocamphor and 9,10-dibromocamphor using a strong base like lithium diisopropylamide (LDA) followed by methyl iodide predominantly yields the 3-exo-methyl derivative. cdnsciencepub.comcdnsciencepub.com

For instance, the kinetic methylation of (+)-9,10-dibromocamphor produces a mixture of 9,10-dibromo-3-exo-methylcamphor and the corresponding 3-endo-methyl epimer in a ratio of approximately 1.7:1. cdnsciencepub.com However, this kinetically controlled product mixture can be equilibrated under acidic conditions (e.g., HCl in acetic acid) to favor the thermodynamically more stable 3-endo-methyl isomer. cdnsciencepub.com In the case of 9,10-dibromocamphor, equilibration leads to a mixture where the endo:exo ratio is about 6:1. cdnsciencepub.com These findings are crucial for controlling the stereochemistry at the C3 position in the synthesis of complex molecules derived from camphor. cdnsciencepub.comubc.ca The stereoselectivity is influenced by the steric hindrance of the bicyclic camphor framework. researchgate.net

Table 4: Stereoselective Methylation of Brominated Camphor Derivatives This table is generated based on available data and may not be exhaustive.

Substrate Reaction Conditions Product Ratio (exo:endo) Reference(s)
(+)-9-Bromocamphor 1. LDA, THF, 0°C; 2. MeI ~1.7:1 (kinetic) cdnsciencepub.com
(+)-9,10-Dibromocamphor 1. LDA, THF, 0°C; 2. MeI ~1.7:1 (kinetic) cdnsciencepub.com
(+)-9,10-Dibromocamphor HCl, HOAc, Δ 1:6 (thermodynamic) cdnsciencepub.com

Mechanistic Insights into Skeletal Rearrangements and Reactivity

Wagner-Meerwein Rearrangements and Their Role in (1R)-3,3-Dibromocamphor Chemistry

The Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions, is fundamental to the chemistry of terpenes, including camphor (B46023) and its derivatives. numberanalytics.comwikipedia.org In these reactions, an alkyl, aryl, or hydride group migrates to an adjacent carbocation, leading to a more stable carbocation or relieving ring strain. numberanalytics.comlibretexts.orgspcmc.ac.in The stereochemistry of the starting material and the reaction conditions significantly influence the outcome of these rearrangements. numberanalytics.com

Acid-Catalyzed Rearrangement Pathways

Acid catalysis is frequently employed to initiate rearrangements in camphor derivatives by generating a carbocation intermediate. cdnsciencepub.comscielo.org.za For instance, the acid-catalyzed partial racemization of camphor is explained by a mechanism involving Wagner-Meerwein rearrangements, 3,2-exo-methyl shifts, and 6,2-hydride shifts. cdnsciencepub.com In the context of this compound, acid-catalyzed reactions can lead to complex skeletal transformations. scielo.org.za Computational studies, such as coset analysis, have been used to explore potential rearrangement pathways from protonated 3,3-dibromocamphor. scielo.org.za These analyses consider operations like Wagner-Meerwein rearrangements and various methyl and hydride shifts to map out possible transformation sequences. scielo.org.za

One notable example is the formation of 3,3,4-trimethyl-1,7-dibromonorbornan-2-one as a by-product during the synthesis of (+)-8-bromocamphor from (+)-3,3,8-tribromocamphor. scielo.org.za Mechanistic proposals for this transformation involve a series of Wagner-Meerwein rearrangements and methyl/bromide shifts starting from a protonated 3,3-dibromocamphor intermediate. scielo.org.za

Investigation of Methyl and Bromide Shifts

The migration of methyl and bromide groups is a key feature in the rearrangement chemistry of this compound and related compounds. Evidence supports the occurrence of a 3,2-endo-methyl shift during the C(8)-bromination of 3,3-dibromocamphor. cdnsciencepub.comcdnsciencepub.comgrafiati.comrsc.org This is noteworthy because 3,2-exo-methyl shifts are generally favored in camphor systems. cdnsciencepub.com

Computational and experimental studies have been conducted to understand the factors governing these shifts. For example, the transformation of 3,3-dibromocamphor to other brominated derivatives is rationalized through mechanisms that include both Wagner-Meerwein rearrangements and specific methyl and bromide shifts. scielo.org.zaresearchgate.net DFT (Density Functional Theory) calculations have been used to explore competing mechanistic pathways and the feasibility of proposed intermediates and transition states. scielo.org.za For instance, in the rearrangement of a tribromo-camphor derivative, a concerted Wagner-Meerwein rearrangement and a 2,3-exo-bromide shift were found to be energetically favorable. scielo.org.za

The following table summarizes key shifts observed in the chemistry of brominated camphor derivatives:

Starting Material/IntermediateReaction ConditionObserved Shift(s)Product(s)
3,3-DibromocamphorC(8)-bromination3,2-endo-methyl shift3,3,8-Tribromocamphor
Protonated 3,3,8-tribromocamphor intermediateZn dust/AcOHWagner-Meerwein rearrangement, 2,3-endo-methyl shift, 2,3-exo-bromide shift3,3,4-Trimethyl-1,7-dibromonorbornan-2-one
(+)-3-BromocamphorAcid-catalysisWagner-Meerwein rearrangement(-)-6-Bromocamphor

Role of Steric Factors in Directing Rearrangements

Steric effects play a crucial role in directing the course of Wagner-Meerwein rearrangements. numberanalytics.comnumberanalytics.com The steric environment of the carbocation intermediate can influence which group migrates. numberanalytics.com In the case of the C(8)-bromination of 3,3-dibromocamphor, it has been proposed that the C(7)-syn bromine substituents in the reaction intermediates sterically hinder the more common 3,2-exo-methyl shift, thereby favoring the alternative 3,2-endo-methyl shift pathway. cdnsciencepub.com

The structure of the camphor framework itself, and how it is distorted by substituents, can also influence rearrangement pathways. X-ray crystallographic data of a dibromoketone formed during the bromination of 3,3-dibromocamphor provided insights into the dihedral angles that might favor one type of methyl shift over another, although steric hindrance was considered a more significant factor. cdnsciencepub.com The steric bulk of a dibromomethyl group, for example, can render a Wagner-Meerwein rearrangement energetically preferable to a competing methyl shift. scielo.org.za

Fragmentation and Ring Cleavage Reactions of Dibromocamphor Derivatives

Beyond skeletal rearrangements, dibromocamphor derivatives can undergo fragmentation and ring cleavage reactions, leading to the formation of valuable monocyclic and cyclopentane (B165970) derivatives. researchgate.netmsu.ru

Grob-type Fragmentation Mechanisms

The Grob fragmentation is an elimination reaction that breaks a neutral aliphatic chain into three fragments. wikipedia.org This reaction can proceed through a concerted or stepwise mechanism. wikipedia.orgwpmucdn.com In the context of camphor derivatives, Grob-type fragmentations are often facilitated by base promotion and are a key strategy for ring cleavage. researchgate.net

For example, the reaction of 8,10-dibromocamphor with Grignard or organolithium reagents leads to recyclization products via a process involving intramolecular enolate alkylation followed by a Grob fragmentation of the resulting intermediate. researchgate.net Similarly, Grob-type fragmentation of 10-bromocamphor-4-carboxylic acid and 3,4-dibromocamphor proceeds smoothly to yield unsaturated cyclopentanecarboxylic acids. researchgate.netresearchgate.net The stereochemistry of the substrate is critical, as the fragmenting bonds must be able to achieve an anti-periplanar orientation for the reaction to occur efficiently. libretexts.org

Formation of Monocyclic and Cyclopentane Derivatives

Ring cleavage reactions of dibromocamphor derivatives provide access to a variety of chiral cyclopentane-based structures, which are useful as synthetic intermediates. researchgate.nettaltech.eebaranlab.org Base-promoted ring cleavage of 9,10-dibromocamphor, for instance, yields a monocyclic hydroxy acid. researchgate.net

The following table outlines examples of fragmentation reactions leading to cyclopentane derivatives:

Starting MaterialReagent/ConditionKey ProcessProduct Type
8,10-DibromocamphorGrignard reagents / Organolithium compoundsIntramolecular enolate alkylation, Grob fragmentationSubstituted 1-methyl-2-methylenebicyclo[3.2.0]heptanes
10-Bromocamphor-4-carboxylic acidBaseGrob fragmentationUnsaturated cyclopentanecarboxylic acid
3,4-DibromocamphorBaseGrob fragmentationUnsaturated cyclopentanecarboxylic acid
Dibromide derived from (1S,4R)-1-ethenyl-7,7-dimethylbicyclo[2.2.1]heptan-2-onePotassium methoxide (B1231860) in methanolFragmentationCyclopentane carboxylic acid

These fragmentation reactions highlight the utility of this compound and its isomers as precursors for constructing complex molecular architectures, leveraging the inherent chirality and reactivity of the camphor scaffold. researchgate.netmsu.ru

Stereochemical Control and Racemization Studies

The stereochemical outcomes of reactions involving camphor derivatives, such as this compound, are intricately linked to the mechanistic pathways of the rearrangements they undergo. These pathways often involve a series of Wagner-Meerwein shifts, methyl shifts, and hydride shifts that can lead to the formation of various stereoisomers and, in some cases, racemization. cdnsciencepub.com

The acid-catalyzed partial racemization of camphor itself provides a foundational model for understanding these transformations. cdnsciencepub.com This process is believed to occur through a mechanism involving Wagner-Meerwein rearrangements, 3,2-exo-methyl shifts, and 6,2-hydride shifts. cdnsciencepub.com These rearrangements generate intermediates where the original methyl groups can become electrophilic exo-methylene groups, which can then react with other reagents. cdnsciencepub.com

In the context of brominated camphor derivatives, these rearrangements play a crucial role in determining the final product distribution and stereochemistry. For instance, the C(8)-bromination of 3,3-dibromocamphor is supported by evidence suggesting the occurrence of a 3,2-endo-methyl shift. cdnsciencepub.com This is noteworthy because 3,2-exo-methyl shifts are generally more common in rearrangements involving bornyl or norbornyl carbocations, a preference often attributed to stereoelectronic effects. cdnsciencepub.com The stereoelectronic effect suggests that the group with a dihedral angle closer to the ideal coplanar relationship with the developing p-orbitals will migrate preferentially. cdnsciencepub.com However, in the case of the C(8) bromination of 3,3-dibromocamphor, the 3,2-endo-methyl shift is observed. cdnsciencepub.com

The direct bromination of (+)-3,3-dibromocamphor yields a mixture of products, including (+)-3,3,8-tribromocamphor. researchgate.netrsc.org The formation of these various products can be explained by a general mechanistic scheme that also accounts for the acid-catalyzed racemization of camphor and other isomerization reactions. researchgate.netrsc.org

Skeletal rearrangements can also lead to the formation of unexpected by-products. During the synthesis of (+)-8-bromocamphor from (+)-3,3,8-tribromocamphor, a major by-product, 3,3,4-trimethyl-1,7-dibromonorbornan-2-one, is formed. scielo.org.za The mechanism for this transformation from 3,3-dibromocamphor involves a complex sequence of rearrangements. Computational analysis using DFT has been employed to elucidate the most probable pathways, suggesting a series of Wagner-Meerwein rearrangements and bromide shifts. scielo.org.za

The potential for racemization is a key consideration in these reactions. Racemization occurs when an optically active compound is converted into an equal mixture of both enantiomers, resulting in an optically inactive racemic mixture. wikipedia.org This can happen through various mechanisms, often involving the formation of a planar, achiral intermediate, such as an enol or a carbocation. wikipedia.org In the context of camphor derivatives, acid-catalyzed conditions that promote carbocation formation can lead to racemization. cdnsciencepub.comresearchgate.netrsc.org For example, the conversion of (+)-camphor to partially racemic 9-bromocamphor (B1239878) is explained by a mechanism that allows for the formation of the enantiomeric framework. researchgate.netrsc.org

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive method for determining the structure of (1R)-3,3-Dibromocamphor in solution. It provides detailed information about the chemical environment of each nucleus, enabling the assignment of protons and carbons within the molecule's bicyclic framework.

One- and Two-Dimensional NMR Techniques

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and fundamental data for structural assignment. In the ¹H NMR spectrum of a related compound, 9-deuterio-3,3-dibromocamphor, specific proton signals can be observed, such as three methyl singlets and multiplets characteristic of the methylene (B1212753) groups. cdnsciencepub.com The ¹³C NMR spectrum complements this by revealing the number of unique carbon environments, including methine, methylene, methyl, quaternary, and carbonyl carbons. scielo.org.za For instance, the characteristic carbonyl group in camphor (B46023) derivatives typically appears as a downfield signal in the ¹³C NMR spectrum. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the complex NMR data of this compound. huji.ac.il

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity throughout the carbon skeleton.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. huji.ac.il

HMBC provides information about longer-range couplings (typically 2-3 bonds), which is invaluable for identifying quaternary carbons and piecing together the entire molecular structure by connecting different fragments. scielo.org.zahuji.ac.il

These 2D techniques are particularly useful when 1D spectra suffer from signal overlap due to similar resonant frequencies. huji.ac.il

Table 1: Representative NMR Data for a Camphor Derivative

Technique Nucleus Observed Signals/Correlations Interpretation
¹H NMR ¹H Multiple signals including methyl singlets and methylene multiplets. scielo.org.za Provides information on the proton environments.
¹³C NMR ¹³C Signals for methine, methylene, methyl, quaternary, and carbonyl carbons. scielo.org.za Reveals the number and type of carbon atoms.
COSY ¹H-¹H Cross-peaks between coupled protons. huji.ac.il Establishes proton-proton connectivity.
HSQC ¹H-¹³C Cross-peaks between directly bonded C-H pairs. huji.ac.il Assigns protons to their attached carbons.

| HMBC | ¹H-¹³C | Cross-peaks showing long-range C-H correlations. scielo.org.za | Connects molecular fragments and identifies quaternary carbons. |

Applications in Monitoring Reaction Pathways

NMR spectroscopy is not only a tool for static structural determination but also a dynamic one for monitoring chemical reactions in real-time. magritek.com By acquiring a series of NMR spectra over the course of a reaction, chemists can track the disappearance of reactants and the appearance of products, providing insight into reaction kinetics and mechanisms. magritek.comchemrxiv.org

For reactions involving this compound, on-line NMR monitoring can be employed by continuously flowing the reaction mixture from a reactor through the NMR spectrometer. magritek.combeilstein-journals.org This allows for the observation of reaction intermediates, which are often short-lived and difficult to detect by other means. magritek.com For example, in the synthesis of 8-bromocamphor from (+)-3,3,8-tribromocamphor, a major by-product was identified using one- and two-dimensional NMR spectroscopy. scielo.org.zaresearchgate.net Mechanistic pathways for the transformation of 3,3-dibromocamphor have also been proposed and studied using these techniques. researchgate.net The quantitative nature of NMR allows for the determination of the concentration of different species over time, which is essential for understanding reaction kinetics. magritek.com

Isotopic Labeling Studies in Mechanistic Analysis

Isotopic labeling is a powerful technique used in conjunction with NMR and mass spectrometry to trace the fate of specific atoms through a chemical reaction, thereby elucidating reaction mechanisms. washington.educhempep.com In the context of this compound, deuterium (B1214612) (²H or D) can be selectively introduced at specific positions in the molecule.

For instance, studies have been conducted on 9-deuterio-3,3-dibromocamphor and 8-deuterio-3,3-dibromocamphor. cdnsciencepub.com By following the position of the deuterium label in the products of a reaction, it is possible to gain evidence for proposed mechanistic steps, such as molecular rearrangements. For example, the complete retention of deuterium during the conversion of 9-deuterio-3,3-dibromocamphor to a product supported the proposed intervention of specific intermediates in the C(8) bromination process. cdnsciencepub.com Similarly, the partial loss of deuterium from the C(8) position of 8-deuterio-3,3-dibromocamphor during its conversion to 3,3,8-tribromocamphor provided additional support for the involvement of certain intermediates. cdnsciencepub.com These studies are crucial for understanding complex reaction pathways, such as the occurrence of 3,2-endo-methyl shifts during the bromination of 3,3-dibromocamphor. cdnsciencepub.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.

Determination of Molecular Geometry and Conformation

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound or a closely related derivative can provide a detailed picture of its molecular structure. wikipedia.org The resulting electron density map allows for the precise location of each atom in the molecule, confirming the rigid bicyclo[2.2.1]heptane framework characteristic of camphor derivatives.

This analysis yields precise measurements of all bond lengths and angles within the molecule. For example, in related dibromocamphor structures, the C(1)-C(7)-C(4) bridgehead angle and the mean C-Br bond distances have been determined. iucr.org The data also reveals the conformation of the molecule in the solid state, including the puckering of the six-membered ring and the orientation of the substituent groups. This information is critical for understanding the steric and electronic properties of the molecule.

Table 2: Representative Crystallographic Data for a Camphor Derivative

Parameter Description
Crystal System The crystal system to which the compound belongs (e.g., orthorhombic). iucr.org
Space Group The symmetry of the crystal lattice (e.g., P2₁2₁2₁). iucr.org
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond Lengths The distances between bonded atoms (e.g., C-C, C-Br, C=O). iucr.org
Bond Angles The angles formed by three connected atoms (e.g., C-C-C). iucr.org
Torsion Angles The dihedral angles that define the conformation of the molecule.

| Absolute Configuration | The absolute stereochemistry at each chiral center, confirmed as (1R) in this case. iucr.org |

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the analysis of crystal packing and the identification of intermolecular interactions that hold the crystal together. mdpi.com These interactions can include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds.

The study of these interactions is crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis is a modern computational tool that can be used to visualize and quantify intermolecular contacts in a crystal structure. nih.govscirp.org This analysis can highlight the most significant interactions responsible for the crystal's cohesion. nih.gov Understanding the crystal packing is also important in fields like materials science and pharmaceuticals, as different packing arrangements (polymorphism) can lead to different physical properties.

Mass Spectrometry (MS) in Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions. For this compound (C₁₀H₁₄Br₂O), mass spectrometry serves as a definitive tool for confirming its molecular formula and providing insights into its structural features through fragmentation analysis. nih.govazooptics.comlibretexts.org

The molecular ion (M⁺•) peak is a direct indicator of the molecular weight of the compound. libretexts.org A key characteristic in the mass spectrum of this compound is the isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive triplet cluster for the molecular ion and any bromine-containing fragments. For the molecular ion of 3,3-dibromocamphor, peaks would appear at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. Given the molecular formula C₁₀H₁₄Br₂O, the expected molecular weight is approximately 310 g/mol . nih.gov The mass spectrum would therefore exhibit a characteristic cluster of peaks around m/z 308 (containing two ⁷⁹Br), 310 (containing one ⁷⁹Br and one ⁸¹Br), and 312 (containing two ⁸¹Br).

Fragmentation of the molecular ion provides further structural confirmation. The process involves the decomposition of the high-energy molecular ion into smaller, charged fragments and neutral radicals. libretexts.orglibretexts.org For ketones, fragmentation often occurs via cleavage of the bonds alpha to the carbonyl group. libretexts.org Common fragmentation pathways for this compound would include the loss of a bromine atom or the carbonyl group.

Interactive Table: Expected Mass Spectrometry Fragments for this compound

Ion FormulaLost FragmentExpected m/z (using ⁷⁹Br)Description
[C₁₀H₁₄Br₂O]⁺•308 / 310 / 312Molecular Ion (M⁺•) peak cluster.
[C₁₀H₁₄BrO]⁺Br•229 / 231Loss of one bromine radical. This fragment would show a 1:1 doublet.
[C₉H₁₄Br₂]⁺•CO280 / 282 / 284Loss of a neutral carbon monoxide molecule.
[C₉H₁₁BrO]⁺CH₃• + Br•214 / 216Loss of a methyl radical and a bromine radical.
[C₇H₇O]⁺C₃H₇Br₂•107A more complex fragmentation involving ring cleavage and loss of bromine.

Electron Transmission Spectroscopy (ETS) for Electronic Structure Characterization

Electron Transmission Spectroscopy (ETS) is a specialized technique used to probe the electronic structure of molecules by measuring the energies of their unoccupied molecular orbitals. researchgate.net The method involves bombarding gas-phase molecules with a mono-energetic beam of electrons and measuring the derivative of the transmitted current with respect to the electron energy. researchgate.net Minima in the transmitted current correspond to the formation of temporary negative ions, or resonances, whose energies directly correlate with the vertical electron affinities of the molecule. These temporary states provide valuable information about the low-lying empty orbitals that are crucial in chemical reactivity and electron transfer processes.

Studies on camphor and its halogenated derivatives, including dibromocamphor, have utilized ETS to characterize their temporary negative ion states. researchgate.netresearchgate.net The introduction of bromine atoms significantly influences the electronic structure. For this compound, the primary interest lies in the unoccupied orbitals associated with the carbonyl group (C=O) and the carbon-bromine (C-Br) bonds.

Research on the closely related 3,9-dibromocamphor shows distinct resonances that can be assigned to specific molecular orbitals. researchgate.net The lowest-energy resonance is typically associated with the capture of an electron into the π* orbital of the carbonyl group (πCO). At higher energies, resonances corresponding to electron capture into the σ orbitals of the C-Br bonds (σCBr) are observed. The energies of these σ orbitals are sensitive to the positions of the bromine atoms on the camphor framework. These findings allow for a detailed mapping of the molecule's ability to accept electrons into specific orbitals.

Interactive Table: Assigned Temporary Negative Ion States in Brominated Camphors

MoleculeOrbital TypeVertical Attachment Energy (VAE) in eVReference for Data
CamphorπCO~1.1 researchgate.net
3-Bromocamphor (B185472)πCO~0.8 researchgate.net
3-BromocamphorσCBr~1.8 researchgate.net
3,9-DibromocamphorπCO~0.7 researchgate.net
3,9-DibromocamphorσCBr (mix)~1.5 researchgate.net
3,9-DibromocamphorσCBr (mix)~2.2 researchgate.net

Note: Data for 3,9-dibromocamphor is presented as a close analog to illustrate the principles of ETS analysis on dibrominated camphor systems.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum of absorption bands. specac.com

The IR spectrum of this compound is dominated by the absorptions characteristic of its ketone and alkane functionalities. The most prominent and diagnostic peak is the carbonyl (C=O) stretching vibration. For a typical acyclic ketone, this band appears around 1715 cm⁻¹. specac.com However, in this compound, two structural factors significantly shift this frequency to a higher wavenumber:

Ring Strain : The carbonyl group is part of a five-membered ring within the bicyclo[2.2.1]heptane system. This ring strain forces a higher vibrational frequency, similar to how the C=O stretch in camphor itself is found at a higher energy (~1745 cm⁻¹) than in unstrained ketones.

α-Halogenation : The presence of two electronegative bromine atoms on the carbon atom adjacent (alpha) to the carbonyl group induces a strong electron-withdrawing inductive effect. This effect shortens and strengthens the C=O bond, further increasing its vibrational frequency.

Consequently, the C=O stretching frequency in this compound is expected to be significantly higher than 1745 cm⁻¹. Other characteristic absorptions in the spectrum include C-H stretching vibrations from the methyl and methylene groups of the alkane framework, which typically appear just below 3000 cm⁻¹. The C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, generally below 800 cm⁻¹. specac.comhawaii.edu

Interactive Table: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity/Description
C=O StretchKetone> 1750Strong, sharp. Shifted to high frequency due to ring strain and α-halogenation.
C-H StretchAlkane (sp³)2850 - 3000Medium to strong. Arises from methyl and methylene groups.
CH₂ ScissoringAlkane (sp³)~1450Medium. Bending vibration of methylene groups.
C-Br StretchAlkyl Halide< 800Medium to strong. Located in the fingerprint region.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Studies

Density Functional Theory (DFT) has become an indispensable method for studying chemical systems, offering a balance between computational cost and accuracy. sumitomo-chem.co.jp It is widely used to investigate reaction mechanisms, predict the stability of intermediates and transition states, and explain the selectivity of chemical reactions. sumitomo-chem.co.jposti.govmdpi.com

DFT calculations have been successfully applied to understand complex reaction pathways involving camphor (B46023) derivatives, including those related to (1R)-3,3-Dibromocamphor. One notable example is the investigation into the formation of a major byproduct, 3,3,4-trimethyl-1,7-dibromonorbornane-2-one, during the synthesis of (+)-8-bromocamphor from (+)-3,3,8-tribromocamphor, a process in which 3,3-dibromocamphor is an intermediate. scielo.org.za

Initial assumptions about the reaction pathway were challenged by analytical techniques, prompting a deeper, theoretical investigation. scielo.org.za DFT modeling was employed to explore competing mechanistic proposals. scielo.org.za The study revealed that a stable ground state structure could not be generated for intermediates proposed in one pathway. scielo.org.za However, stable structures were located for intermediates in an alternative pathway involving a Wagner-Meerwein rearrangement followed by a 2,3-exo-bromide shift. scielo.org.za The calculations indicated that these two steps are, in fact, concerted, proceeding through a single transition state. scielo.org.za Evidence also supports the occurrence of a 3,2-endo-methyl shift during the C(8)-bromination of 3,3-dibromocamphor. cdnsciencepub.com

These theoretical studies, which locate and characterize transition states and intermediates along a potential energy surface, are crucial for distinguishing between proposed mechanisms. arxiv.orgdnu.dp.ua

A key aspect of mechanistic studies is the analysis of the reaction's energy profile, which maps the energy of the system as it progresses from reactants to products. osti.gov The activation energy (Ea), the energy difference between the reactants and the transition state, is a critical parameter that governs the reaction rate. chemrxiv.org

In the study of the byproduct formation from a 3,3-dibromocamphor derivative, DFT calculations were used to generate an energy profile for the proposed rearrangement. scielo.org.za The calculations located a stable intermediate and a subsequent transition state. The species involved in the Wagner-Meerwein rearrangement and the 2,3-exo-bromide shift were found to be linked by a single transition state with a relatively low activation energy of 7.59 kcal/mol, suggesting a concerted mechanism. scielo.org.za Such computational energy profiling allows for the reconciliation of conflicting mechanistic explanations. scielo.org.zacore.ac.uk

The table below summarizes the computational data for the proposed pathway involving the rearrangement.

SpeciesDescriptionRelative Energy (kcal/mol)
16 Intermediate0.00
TSI Transition State7.59
18 Intermediate-1.77
TSII Second Transition StateNot explicitly located as a separate step
19 Rearranged Product-12.44
Data sourced from a DFT modeling study on a related camphor derivative rearrangement. scielo.org.za

DFT calculations are powerful tools for predicting the regio- and stereoselectivity of organic reactions, which is fundamental to synthesis planning. dnu.dp.uarsc.orgmdpi.com Computational analysis of the bromination of camphor at the C-8 and C-9 positions has provided theoretical insights that help reconcile earlier empirical explanations for the observed regioselectivity. core.ac.uk These theoretical results also suggested that a previously disregarded factor plays a significant role in directing the reaction outcome. core.ac.uk

By calculating the energies of different possible transition states leading to various regioisomers or stereoisomers, chemists can predict the major product of a reaction. dnu.dp.uad-nb.info The pathway with the lowest activation energy is generally the most favored, and its corresponding product is expected to be dominant. sumitomo-chem.co.jp This predictive capability is invaluable for designing synthetic routes that yield specific, desired products with high selectivity.

Energy Profile Analysis and Activation Energies

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are essential for understanding the electronic structure of molecules, which governs their reactivity and spectroscopic properties. scielo.org.mxresearchgate.netaun.edu.egnih.gov For chiral molecules like this compound, these methods can elucidate properties related to their interaction with polarized electrons.

Electron transmission spectroscopy (ETS), complemented by quantum chemical calculations, has been used to observe and assign the temporary negative ion states (also known as resonances) of dibromocamphor. researchgate.net These states are formed when an electron temporarily attaches to a neutral molecule, and their energies and symmetries are crucial for understanding electron-molecule interactions. researchgate.net The study of these transient anions helps in the interpretation of experiments involving spin-polarized electrons transmitted through camphor vapor. researchgate.net

For dibromocamphor, temporary negative ion states have been identified and assigned based on these combined experimental and theoretical approaches. researchgate.net

CompoundObserved Negative Ion State Energies (eV)
BromocamphorData available but not specified
DibromocamphorData observed and assigned
Information based on findings from electron transmission spectroscopy (ETS) and quantum chemical calculations. researchgate.net

Electron circular dichroism (ECD) is a chiroptical effect observed in the interaction of polarized electrons with chiral molecules. nsf.govaps.orgencyclopedia.pub To understand the origins of ECD in molecules like dibromocamphor, quantum chemical calculations of the electron helicity density have been performed. researchgate.net Helicity density describes the spatial distribution of the projection of the electron's spin onto its momentum.

Calculations have revealed large helicity densities in the regions of large wavefunction amplitude of the unoccupied molecular orbitals that are responsible for the resonances in the scattering cross-sections. researchgate.net The results support the idea that helicity density is a potential source of the chiral asymmetry observed in ECD experiments at specific resonance energies for both bromocamphor and dibromocamphor. researchgate.netusp.br This correlation provides a deeper understanding of how the chirality of the molecule influences the scattering of polarized electrons. researchgate.net

Analysis of Temporary Negative Ion States

Molecular Mechanics and Semi-Empirical Approaches

Computational chemistry provides indispensable tools for understanding molecular structures, properties, and reactivity, offering a bridge between theoretical models and experimental results. Among the array of computational techniques, molecular mechanics and semi-empirical methods serve as efficient first lines of investigation, particularly for large and complex molecules where higher-level ab initio calculations may be computationally prohibitive.

Molecular mechanics methods simplify a molecule into a collection of atoms governed by a classical mechanics force field. wustl.eduwikipedia.org These methods ignore electronic motions and calculate the potential energy of a system based on nuclear positions, using functions that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces). wustl.eduwikipedia.orggaussian.com Force fields are parameterized against experimental or high-level quantum mechanical data to reproduce molecular geometries and conformational energies. wikipedia.org

Semi-empirical quantum mechanical methods are derived from the foundational Hartree-Fock theory but incorporate approximations and parameters from experimental data to simplify calculations. uni-muenchen.dechemistry-chemists.com Methods such as MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Model number 3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which significantly speeds up computation by simplifying the treatment of electron-electron integrals. uni-muenchen.denumberanalytics.comucsb.eduwikipedia.org These methods provide a balance between the speed of molecular mechanics and the rigor of ab initio calculations, making them suitable for studying reaction mechanisms and electronic properties of medium to large organic molecules. uni-muenchen.dechemistry-chemists.com

In the study of this compound and its derivatives, computational approaches have been employed to elucidate complex reaction mechanisms. One notable example is the use of coset analysis, a computational technique for mapping potential rearrangement pathways in strained bicyclic systems like camphor. scielo.org.zacore.ac.uk In an investigation of byproducts formed during the synthesis of 8-bromocamphor from a tribromo-camphor derivative, a rearrangement was initially assumed to proceed from the this compound (referred to as compound 7 ) intermediate. scielo.org.za A coset analysis was performed to explore all feasible rearrangement pathways from the protonated form of 3,3-dibromocamphor (7H⁺ ) to a proposed product (9H⁺ ). scielo.org.za This analysis generated four potential pathways within a defined limit of 13 rearrangement steps, involving key mechanistic operations. scielo.org.zacore.ac.uk

Table 1: Computationally Generated Rearrangement Pathways from 3,3-Dibromocamphor
Analysis Type
Starting Material
Proposed Product
Permissible Operations
Results
Significance

This table summarizes the application of coset analysis, a computational method, to map the potential reaction pathways originating from this compound.

This initial computational screening using a systematic, mechanics-based approach was crucial for questioning the assumed reaction mechanism and guiding more intensive theoretical and experimental work. scielo.org.za

Computational Support for Spectroscopic Data

The interpretation of experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can be significantly enhanced and validated through computational methods. tifrh.res.in Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic properties like chemical shifts, coupling constants, and vibrational frequencies. wikipedia.orgresearchgate.net By comparing calculated spectra for proposed structures with experimental data, chemists can confirm structural assignments, elucidate stereochemistry, and understand conformational dynamics. escholarship.orgnih.govchemrxiv.org

In the case of camphor derivatives, computational techniques have proven vital in resolving ambiguities arising from spectroscopic analysis. For instance, in the study of a byproduct formed in a reaction sequence involving this compound, initial one- and two-dimensional NMR analysis suggested a structure identified as (1R,4S)-3,3,4-trimethyl-7,7-dibromonorbornan-2-one (9 ). scielo.org.za However, the computational coset analysis of rearrangement pathways from 3,3-dibromocamphor cast doubt on this assignment. scielo.org.za

To resolve this discrepancy, DFT-level calculations were employed to model the proposed mechanistic pathways and the stability of key intermediates. scielo.org.za The computational modeling, performed using the DMol³ DFT code, revealed that stable ground state structures could not be generated for the proposed intermediates in one of the primary mechanistic pathways leading to the initially proposed structure. scielo.org.za Conversely, stable structures were located for intermediates in an alternative pathway leading to a different isomer, 3,3,4-trimethyl-1,7-dibromonorbornane-2-one (10 ). scielo.org.za

This table details the use of DFT calculations to assess the stability of key intermediates in competing mechanistic pathways. The inability to find stable structures for intermediates on one pathway provided strong evidence against it.

This computational evidence, combined with a single-crystal X-ray analysis, led to a definitive re-assignment of the byproduct's structure to compound 10 . scielo.org.za A re-examination of the ¹H NMR data confirmed its consistency with the computationally and crystallographically verified structure, which featured three methyl singlets (at 1.08, 1.23, and 1.39 ppm) and a singlet for the 7-methine proton (at 4.22 ppm). scielo.org.za Furthermore, computational methods such as the GAUSSIAN-based GIAO (Gauge-Independent Atomic Orbital) NMR prediction technique are recognized as valuable tools to support the structural characterization of novel camphor derivatives. core.ac.uk This synergy between experimental spectroscopy and computational modeling underscores the power of theoretical calculations in providing definitive structural and mechanistic insights that may not be accessible from experimental data alone.

Role As Chiral Auxiliary in Asymmetric Synthesis

Development and Application of (1R)-3,3-Dibromocamphor and its Derivatives as Chiral Auxiliaries.researchgate.netresearchgate.netnih.govgrafiati.com

Camphor (B46023) and its derivatives are valuable chiral auxiliaries because they are available in both enantiomeric forms, (1R)-(+) and (1S)-(-). researchgate.net The rigid bicyclic structure of camphor provides a well-defined steric environment, which is instrumental in achieving high levels of asymmetric induction. researchgate.net Derivatives of this compound are developed to be effective in various asymmetric transformations. These auxiliaries are temporarily attached to a prochiral substrate, influence a stereoselective reaction, and are then cleaved to yield an enantiomerically enriched product. sigmaaldrich.comub.edu

Asymmetric induction is the process where a chiral feature in a substrate, reagent, or catalyst preferentially forms one enantiomer or diastereoisomer over another. wikipedia.org Camphor-derived auxiliaries, including those from this compound, have been successfully employed to induce asymmetry in a variety of fundamental carbon-carbon bond-forming reactions. researchgate.net These reactions include Diels-Alder reactions, alkylation reactions, and aldol (B89426) condensations. wikipedia.orgresearchgate.netresearchgate.net The stereochemical outcome of these reactions is often predictable, which is a significant practical advantage of using chiral auxiliaries. williams.edu For instance, in alkylation reactions, an enolate derived from a substrate attached to a camphor-based auxiliary will react with an electrophile preferentially from the less sterically hindered face, leading to a high diastereomeric excess. williams.edunih.gov

Table 1: Asymmetric Induction in Alkylation using Camphor-Derived Auxiliaries

Auxiliary System Reaction Type Diastereomeric Excess (d.e.) Reference
Camphor-based oxazinone Alkylation Nearly complete π-face selectivity researchgate.net
(1R,2S,3R)-3,3-[(1R,2S,3R)-bornane-2,3-dioxy]bornan-2-ol α-Benzylation 68-74% grafiati.com
Pseudoephenamine amides Alkylation forming quaternary centers High diastereoselectivities nih.gov

The separation of a racemic mixture into its constituent enantiomers is known as resolution. spcmc.ac.in A common strategy involves reacting the racemate with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. orgosolver.compbworks.com These diastereomers have different physical properties, such as solubility, and can be separated by methods like fractional crystallization or chromatography. orgosolver.comspcmc.ac.in After separation, the chiral auxiliary is removed to yield the pure enantiomers. orgosolver.com Camphor derivatives, such as (+)-camphor-10-sulfonic acid, are effective resolving agents for racemic bases. spcmc.ac.inlibretexts.org The principle involves the formation of diastereomeric salts that can be separated. spcmc.ac.in While direct examples involving this compound in resolution are less commonly cited, the broader family of camphor-derived acids and other functionalized derivatives are well-established in this application. libretexts.orgspcmc.ac.in For example, a racemic amine can be resolved by forming salts with (+)-camphor-10-sulfonic acid, separating the resulting diastereomeric salts, and then liberating the pure enantiomeric amines. spcmc.ac.in

The design of chiral auxiliaries often involves incorporating features that allow for chelation with a metal ion. This chelation creates a rigid, well-defined transition state that can significantly enhance diastereoselectivity. wikipedia.org Camphor-based auxiliaries have been designed to include functionalities capable of chelation. For example, the use of Lewis acids with auxiliaries containing carbonyl or hydroxyl groups can lead to the formation of a chelated intermediate. researchgate.netwikipedia.org This chelation model is particularly effective in controlling the stereochemistry of reactions at carbons alpha to a carbonyl group, such as in aldol reactions. wikipedia.org The rigid conformation of the chelated ring system effectively shields one face of the enolate, forcing the electrophile to attack from the opposite face, thus leading to high diastereoselectivity. wikipedia.orgharvard.edu The development of quinolinol-based auxiliaries that chelate to palladium has been shown to provide complete diastereocontrol in certain olefin functionalization reactions. chemrxiv.org

Resolution of Racemic Mixtures

Enantioselective Transformations Mediated by Dibromocamphor Auxiliaries.diva-portal.org

This compound and its derivatives can mediate a variety of enantioselective transformations, where a new stereocenter is created with a preference for one enantiomer. nih.gov These auxiliaries provide a chiral environment that influences the approach of reagents to the substrate. wikipedia.org

Enantioselective bromination involves the addition of a bromine atom to a prochiral substrate to create a chiral, enantioenriched product. nih.govnih.gov While this compound itself can be a source of bromine, its derivatives are more commonly used to mediate enantioselective bromination reactions. msu.ru For instance, a cysteine-derived oxazolidinone chiral auxiliary has been successfully used in highly selective asymmetric bromination reactions. nih.gov In such reactions, the substrate is first attached to the chiral auxiliary. Subsequent treatment with a brominating agent, such as N-bromosuccinimide (NBS), leads to the stereoselective formation of the brominated product. nih.govnih.gov The chiral auxiliary is then cleaved to yield the enantiomerically enriched brominated compound. nih.gov

Table 2: Enantioselective α-Bromination of Aldehydes

Aldehyde Substrate Catalyst/Auxiliary System Enantiomeric Excess (ee) Reference
Various aldehydes Jørgensen–Hayashi type catalyst with NBS Excellent nih.gov
Propanal Jørgensen–Hayashi type catalyst with NBS Moderate nih.gov
Isovaleraldehyde Jørgensen–Hayashi type catalyst with NBS Excellent nih.gov

The ultimate goal of using chiral auxiliaries like this compound is the synthesis of enantiomerically pure compounds. sigmaaldrich.com This is achieved by carrying out a diastereoselective reaction on a substrate-auxiliary conjugate, followed by the separation of the diastereomers and subsequent removal of the auxiliary. ub.eduwilliams.edu Even if the diastereoselectivity of the key reaction is not perfect, the ability to separate the diastereomeric intermediates allows for the final product to be obtained in high enantiomeric purity. williams.edu This methodology has been applied to the synthesis of a wide range of enantiomerically pure compounds, including non-canonical amino acids, cyclic ketones, and other complex molecules. nih.gov The camphor skeleton has been instrumental in the synthesis of biologically active compounds and natural products. researchgate.netnih.gov

Table 3: Enantiomeric Excess in Asymmetric Synthesis

Synthesis Type Chiral Auxiliary/Method Product Type Enantiomeric Excess (ee) Reference(s)
Alkylation Evans' oxazolidinone α-Alkylated carboxylic acid >98% williams.edu
Aldol Reaction Cysteine-derived oxazolidinone β-Hydroxy acid derivative High selectivity nih.gov
Kinetic Resolution Lipase-catalyzed acetylation Ethyl 1,4-benzodioxan-2-carboxylate >95% researchgate.net
Asymmetric Alkylation Pseudoephenamine Enantioenriched carboxylic acids High nih.gov

Applications in Broader Organic Synthesis and Material Science

Building Block in the Synthesis of Complex Organic Molecules

The unique structural features of (1R)-3,3-Dibromocamphor have been exploited in the synthesis of various complex organic molecules, including terpenoids, steroids, and diverse bicyclic and monocyclic systems. It also plays a role as a key intermediate in the production of certain agrochemicals and pharmaceuticals.

Precursor for Terpenoid and Steroid Synthesis

Camphor (B46023) and its derivatives have long been recognized as important chiral starting materials for the synthesis of natural products like terpenoids and steroids. cdnsciencepub.comcdnsciencepub.com The strategic functionalization of the camphor skeleton is a key aspect of this utility. cdnsciencepub.com While research has explored various camphor derivatives, this compound serves as a precursor for other functionalized camphor molecules that are then used in terpenoid synthesis. For instance, it can be converted to (+)-3,3,8-tribromocamphor, which is a precursor to (+)-8-bromocamphor, a useful intermediate. cdnsciencepub.comscielo.org.za The development of methods for the stereospecific synthesis of disubstituted camphor derivatives further expands their potential as intermediates in steroid and terpenoid synthesis. cdnsciencepub.com

The biosynthesis of terpenoids naturally involves the coupling of isoprene (B109036) units, but synthetic strategies often rely on chiral pool starting materials like camphor derivatives to achieve enantiospecificity. researchgate.nethznu.edu.cn The structural framework of camphor provides a rigid template for controlling stereochemistry in subsequent reactions. Steroids, which are derivatives of the triterpene squalene, also represent a class of molecules where chiral precursors are highly valuable for their synthesis. uzh.ch

Synthesis of Bicyclic and Monocyclic Systems

The camphor framework itself is a bicyclo[2.2.1]heptane system. libretexts.org Manipulations of this compound can lead to the formation of other bicyclic and even monocyclic systems. For example, the reaction of related camphor derivatives like 8,10-dibromocamphor with Grignard or organolithium reagents can lead to the formation of substituted 1-methyl-2-methylenebicyclo[3.2.0]heptanes through intramolecular enolate alkylation and Grob fragmentation. researchgate.net Furthermore, acid-catalyzed rearrangements of camphor derivatives can lead to the cleavage of the bicyclic system, providing access to cycloheptene (B1346976) derivatives. gla.ac.uk These transformations highlight the utility of the camphor skeleton as a scaffold for constructing a variety of ring systems.

Intermediate in Agrochemical and Pharmaceutical Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. chemimpex.comchemimpex.comarkema.com The term "intermediate" in this context refers to a molecule that is a stepping stone in a multi-step synthesis. reformchem.com For instance, brominated camphor derivatives can be used to construct more complex molecules that may have biological activity. While specific examples directly linking this compound to a marketed agrochemical or pharmaceutical are not detailed in the provided search results, the general utility of camphor derivatives as intermediates is well-established. chemimpex.combuyersguidechem.com The synthesis of novel tricyclic cyanopyrrolidine derivatives as potential DPP4 inhibitors, for example, starts from (+)-camphor, which is then brominated to (+)-3-bromocamphor and subsequently to (+)-3,3-dibromocamphor. rasayanjournal.co.in This demonstrates its role as a key intermediate in the synthesis of pharmaceutically relevant compounds.

Development of Novel Materials and Catalysts

The chirality and reactivity of this compound and its derivatives make them valuable in the development of new materials and catalysts, particularly in the field of asymmetric catalysis.

Chiral Catalysis and Ligand Design

Asymmetric catalysis, which relies on the use of chiral catalysts to produce an excess of one enantiomer of a product, is a cornerstone of modern organic synthesis. umich.edunih.govsigmaaldrich.com Chiral ligands, often in complex with a transition metal, are the most common type of chiral catalyst. sigmaaldrich.comnih.gov The design of effective chiral ligands is a major area of research. nih.govutexas.edu

Camphor-derived molecules are attractive scaffolds for chiral ligands due to their inherent chirality, which is available in both enantiomeric forms. researchgate.net While the direct use of this compound as a ligand is not highlighted, it serves as a precursor to more elaborate chiral ligands. For example, research into the development of multidentate ligands for ruthenium-based metathesis catalysts has utilized (+)-camphor-derived precursors, which are synthesized via brominated intermediates. scielo.org.za The rigidity and well-defined stereochemistry of the camphor backbone are advantageous in creating a predictable chiral environment around a metal center, which is crucial for high enantioselectivity. nih.gov

Materials with Specific Properties

The development of novel materials with specific properties is another area where camphor derivatives find application. chemimpex.comfutureenergysystems.ca For instance, research has explored the use of (+)-3,9-dibromocamphor in the development of novel polymers. chemimpex.com While the provided information does not elaborate on the specific properties of materials derived from this compound, the general principle involves incorporating the rigid and chiral camphor unit into a larger polymer structure to influence its physical and chemical characteristics. The development of new materials is critical for a wide range of applications, from water remediation to advanced electronics. futureenergysystems.ca

Chiral Inclusion Studies

Chiral inclusion is a fundamental concept in supramolecular chemistry where a host molecule selectively binds one enantiomer of a chiral guest molecule over the other, forming a non-covalently bonded complex (a host-guest complex). acs.org This process of molecular recognition is driven by a combination of interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, which are optimized when the three-dimensional structures of the host and guest are complementary. acs.org

While the rigid, chiral scaffold of camphor and its derivatives makes them attractive candidates for stereoselective chemistry, the specific use of This compound as a host molecule for chiral inclusion studies is not extensively documented in peer-reviewed literature. Research into camphor-derived host compounds for forming clathrates or inclusion complexes is a relatively unexploited field. core.ac.uk

However, the reverse scenario—where camphor itself acts as a chiral guest—has been thoroughly investigated to understand the principles of chiral recognition. These studies typically employ well-defined host molecules, such as cyclodextrins, to probe the subtle thermodynamic differences in binding between the two camphor enantiomers.

Research Findings: Camphor Enantiomers as Guests in Cyclodextrin Hosts

Cyclodextrins (CDs) are macrocyclic oligosaccharides that form a truncated cone-shaped cavity capable of encapsulating guest molecules. researchgate.net Their chiral interior, lined with hydroxyl groups, makes them ideal hosts for studying enantioselective interactions. Detailed thermodynamic analyses have been performed on the inclusion complexes formed between camphor enantiomers and various native and modified β-cyclodextrins (β-CD).

In one such study, the complex stability constants (KS) and thermodynamic parameters for the 1:1 inclusion of (+)-camphor and (-)-camphor (B167293) with nucleobase-modified β-CDs were determined using microcalorimetric titrations. nankai.edu.cn The results demonstrated that modifying the β-CD structure with substituents like adenine, uracil, or thymine (B56734) significantly enhances its molecular binding and chiral recognition capabilities compared to the native β-CD. nankai.edu.cn For example, the adenine-modified β-CD (Compound 2 in the table below) showed the highest enantioselectivity for the (+)/(-) camphor pair. nankai.edu.cn The enhanced recognition was primarily attributed to increased entropic gains from desolvation effects. nankai.edu.cn

Another investigation focused on β-CDs modified with simple aromatic tethers. acs.org These modifications were found to enhance molecular binding and moderately alter the chiral discrimination ability for camphor. The study highlighted that the enhanced recognition ability is due to increased positive entropy changes, stemming from expanded hydrophobic interactions and desolvation. acs.org

The data below, compiled from these studies, illustrates the thermodynamic basis for the chiral recognition of camphor enantiomers by different host molecules. The enantioselectivity (α) is calculated as the ratio of the stability constants (KS) of the two enantiomers (KS(+)/KS(-)).

Table 1. Thermodynamic Data for the Inclusion of Camphor Enantiomers in Various β-Cyclodextrin Hosts at 298.15 K. nankai.edu.cnacs.org

These studies collectively underscore a key principle of chiral inclusion: even small modifications to a host's structure can lead to significant changes in binding affinity and enantioselectivity. While this compound itself has not been a focus as a chiral host, the broader research on the camphor scaffold as a guest provides critical insights into the nature of stereoselective molecular recognition.

Future Research Directions and Emerging Methodologies

Integration with Green Chemistry Principles in Synthesis

The traditional synthesis of halogenated organic compounds often involves hazardous reagents and generates significant waste. Green chemistry offers a framework to mitigate these issues by focusing on principles such as atom economy, use of safer solvents, and energy efficiency. mlsu.ac.inacs.org Future research on (1R)-3,3-dibromocamphor and related compounds is increasingly likely to adopt these principles.

One promising area is the use of greener brominating agents. Traditional methods might use molecular bromine, which is highly toxic and corrosive. nih.gov Alternative, more environmentally friendly methods for the bromination of camphor (B46023) have been developed, such as using a mixture of KBr and KBrO3 in the presence of an acid. researchgate.netlookchem.comrasayanjournal.co.in Another approach involves the in-situ generation of bromine from safer precursors like sodium hypochlorite (B82951) and hydrobromic acid, which can be adapted for continuous flow processes, enhancing safety and control. nih.gov

The choice of solvent is another critical aspect of green synthesis. mlsu.ac.in Research is moving towards replacing hazardous organic solvents with more benign alternatives. Water, despite the low solubility of many organic compounds, can be an excellent solvent for certain reactions, especially with the aid of phase-transfer catalysts. matanginicollege.ac.in Supercritical fluids, such as carbon dioxide, also present a greener alternative for certain applications. nih.gov Furthermore, the use of renewable feedstocks is a cornerstone of green chemistry. mlsu.ac.in Camphor itself is a naturally occurring monoterpene, making it a renewable starting material. mdpi.com Research into the biotransformation of camphor and its derivatives using microorganisms could lead to even more sustainable synthetic routes. tum.de

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Designing syntheses to minimize waste rather than treating it after formation. acs.org
Atom Economy Maximizing the incorporation of all materials used in the process into the final product. acs.org
Safer Solvents & Auxiliaries Utilizing water, supercritical fluids, or solvent-free conditions where possible. mlsu.ac.in
Use of Renewable Feedstocks Employing naturally derived camphor as a starting material. mdpi.com
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents. acs.org

Advanced Computational Modeling for Predictive Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. mdpi.com For this compound, computational modeling can provide deep insights into its structure, reactivity, and spectroscopic properties, guiding experimental work and accelerating discovery.

DFT calculations can be used to simulate and predict various properties of this compound and its derivatives. For instance, NMR chemical shifts can be calculated to aid in structure elucidation, which is particularly useful when dealing with complex stereoisomers or rearrangement products. scielo.org.za Vibrational spectra (IR and Raman) can also be simulated to help assign experimental bands and understand the molecule's vibrational modes. jmaterenvironsci.com

Furthermore, computational models are crucial for studying reaction mechanisms. The complex rearrangements that camphor and its derivatives can undergo, such as Wagner-Meerwein shifts, can be modeled to determine the most likely pathways and the structures of intermediates and transition states. scielo.org.za This predictive capability can help rationalize the formation of unexpected byproducts and guide the design of reactions to favor desired products. For example, DFT calculations have been used to elucidate the mechanistic pathways in the formation of byproducts during the synthesis of 8-bromocamphor from (+)-3,3,8-tribromocamphor. scielo.org.za

The application of multiscale modeling, which combines different levels of theory to study systems at various scales, can provide a more holistic understanding of processes involving this compound, from the electronic structure of the molecule to its behavior in a larger system, such as a biological environment or a material matrix. nih.gov

Computational MethodApplication to this compound
Density Functional Theory (DFT) Prediction of NMR and vibrational spectra, elucidation of reaction mechanisms. scielo.org.zajmaterenvironsci.com
NBO Analysis Understanding electronic interactions and charge distribution within the molecule. jmaterenvironsci.com
Molecular Docking Predicting the binding of camphor derivatives to biological targets. researchgate.net
Molecular Dynamics (MD) Simulations Studying the conformational dynamics and interactions with solvents or other molecules. researchgate.net

Exploration of Novel Reactivity and Rearrangement Pathways

The rigid bicyclic framework of camphor and its derivatives is prone to a variety of skeletal rearrangements, often leading to structurally diverse and complex molecules. chim.itcdnsciencepub.com While many of these rearrangements are well-known, there is still significant potential for discovering novel reactivity and new rearrangement pathways for compounds like this compound.

Acid-catalyzed rearrangements of brominated camphor derivatives are known to produce a variety of products. cdnsciencepub.com For instance, (+)-3,9-dibromocamphor can rearrange to (-)-6,9-dibromocamphor in fuming sulfuric acid. cdnsciencepub.com Systematic investigation of the reaction of this compound under a wide range of acidic and basic conditions could uncover new, synthetically valuable rearrangement pathways. The use of modern analytical techniques, such as high-resolution mass spectrometry and 2D NMR, will be crucial in identifying and characterizing the products of these reactions.

Development of New Camphor-Derived Chiral Scaffolds

Camphor and its derivatives are considered "privileged scaffolds" in asymmetric synthesis due to their rigid structure, commercial availability in both enantiomeric forms, and the ability to undergo a wide range of chemical transformations. chim.itnih.gov this compound serves as a valuable starting material for the synthesis of new chiral auxiliaries, ligands, and organocatalysts.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org this compound could be transformed into various derivatives that can act as effective chiral auxiliaries. For example, reduction of the carbonyl group and subsequent derivatization could lead to new chiral alcohols or amines.

The development of new chiral ligands for asymmetric catalysis is another important research area. The camphor backbone can be functionalized to incorporate coordinating atoms (e.g., nitrogen, phosphorus, oxygen) that can bind to a metal center. These ligands can then be used in a variety of metal-catalyzed asymmetric reactions. For example, camphor-derived diamines have been synthesized and used to prepare thiourea (B124793) organocatalysts for asymmetric Michael additions. nih.govnih.gov Starting from this compound, it may be possible to introduce functional groups at or near the bromine-bearing carbon, leading to ligands with unique steric and electronic properties.

Site-Selective C-H Functionalization Approaches

The direct functionalization of otherwise unreactive C-H bonds is a major goal in modern organic synthesis, as it allows for more efficient and atom-economical ways to build molecular complexity. researchgate.netnih.gov The camphor skeleton has several C-H bonds that are traditionally considered non-activated. Recent advances in C-H functionalization methodologies provide exciting opportunities to derivatize the camphor framework in a selective and predictable manner. researchgate.netnih.gov

While most transformations of camphor occur at the C2, C3, and C10 positions, C-H functionalization can potentially target other positions, such as C5, C6, C8, and C9. chim.it This can be achieved through various strategies, including directed metalation, where a directing group guides a metal catalyst to a specific C-H bond, or through radical-based approaches that utilize hydrogen atom transfer (HAT).

For this compound, the application of these methods could lead to the synthesis of novel derivatives that are difficult to access through traditional methods. For example, a directing group could be installed at a position remote from the bromine atoms, allowing for selective functionalization of a specific C-H bond. The electronic influence of the gem-dibromo group might also affect the regioselectivity of C-H functionalization reactions, potentially leading to new and interesting reactivity patterns. The ability to selectively functionalize different C-H bonds on the this compound scaffold would significantly expand its utility as a chiral building block in organic synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1R)-3,3-Dibromocamphor, and how is its structural purity validated?

  • Methodological Answer : this compound is typically synthesized via bromination of camphor derivatives. For example, bromination of (+)-3-bromocamphor under controlled conditions yields (+)-3,3,8-tribromocamphor, which can undergo selective debromination to isolate the target compound . Structural confirmation relies on 1D/2D NMR spectroscopy (e.g., COSY, HSQC) to resolve stereochemistry and substituent positions, complemented by single-crystal X-ray diffraction for absolute configuration determination . Computational validation via DFT-level geometry optimization further corroborates experimental data .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents and stereochemistry, while NOESY/ROESY experiments resolve spatial proximity of bromine atoms .
  • X-ray Crystallography : Resolves bond angles, dihedral angles, and crystal packing effects, critical for distinguishing between structural isomers (e.g., norbornane derivatives vs. camphor analogs) .
  • GC-MS : Monitors reaction progress and detects volatile by-products, though limited for non-volatile intermediates .

Advanced Research Questions

Q. How do skeletal rearrangements during this compound synthesis lead to unexpected by-products, and how can these be resolved?

  • Methodological Answer : Rearrangements (e.g., norbornane derivatives) occur via methyl shifts or bromine migration . For example, heating 3,3-dibromocamphor at 200°C produces 1,7-dibromo-3,3,4-trimethylnorbornan-2-one as a major by-product . To resolve discrepancies:

  • Use coset analysis to map feasible rearrangement pathways and compare with DFT-calculated transition states .
  • Validate competing mechanisms (e.g., radical vs. ionic pathways) via deuterium labeling or trapping experiments .

Q. What mechanistic insights explain the regioselectivity of C(8)-bromination in 3,3-dibromocamphor?

  • Methodological Answer : Bromination at C(8) involves 2,3-endo-methyl shifts , as shown by deuterium-labeled precursors. Computational studies suggest a concerted mechanism where bromine electrophiles attack the camphor skeleton, stabilized by hyperconjugation with adjacent methyl groups . Competing pathways (e.g., acid-catalyzed racemization) can be suppressed by optimizing solvent polarity and temperature .

Q. How can computational methods (e.g., DFT) address contradictions between experimental and theoretical data in this compound studies?

  • Methodological Answer :

  • Geometry Optimization : Compare DFT-optimized structures with X-ray data to identify steric or electronic mismatches (e.g., deviations in Br–C bond lengths >0.05 Å indicate solvation effects) .
  • Reaction Pathway Modeling : Simulate competing pathways (e.g., bromine migration vs. methyl shifts) and calculate activation energies to validate experimental observations .

Data Analysis and Experimental Design

Q. What strategies are recommended for resolving contradictions in NMR and X-ray data for this compound derivatives?

  • Methodological Answer :

  • Dynamic NMR : Detect conformational equilibria (e.g., chair-flip in norbornane derivatives) by variable-temperature 13C^{13}\text{C} NMR .
  • Multi-technique Cross-validation : Combine X-ray (static structure) with DFT-calculated vibrational spectra to assess dynamic effects (e.g., bromine atom disorder) .

Q. How should researchers design experiments to minimize by-product formation during this compound synthesis?

  • Methodological Answer :

  • Temperature Control : Avoid prolonged heating (>150°C) to suppress skeletal rearrangements .
  • Selective Solvents : Use non-polar solvents (e.g., hexane) to stabilize ionic intermediates and reduce radical side reactions .
  • In Situ Monitoring : Employ GC-MS or inline IR spectroscopy to detect by-products early and adjust reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.